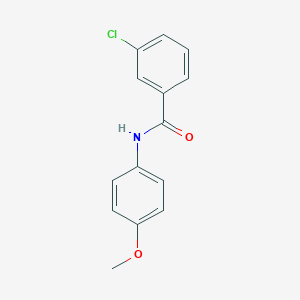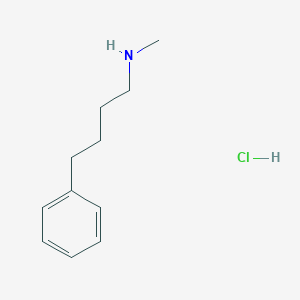
(4-Phenylbutyl)methylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Phenylbutyl)methylamine hydrochloride” is a chemical compound with the molecular formula C11H17N•HCl and a molecular weight of 199.720321. It appears as a white to off-white solid2.
Synthesis Analysis
The synthesis of “(4-Phenylbutyl)methylamine hydrochloride” is not explicitly mentioned in the search results. However, amines like this can generally be synthesized through alkylation and acylation reactions3.Molecular Structure Analysis
The molecular structure of “(4-Phenylbutyl)methylamine hydrochloride” consists of a phenylbutyl group attached to a methylamine1. The exact structure can be found in the chemical databases1.
Chemical Reactions Analysis
Amines, including “(4-Phenylbutyl)methylamine hydrochloride”, can undergo a variety of reactions. For instance, they can be alkylated by reaction with a primary alkyl halide3. They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide3.Physical And Chemical Properties Analysis
“(4-Phenylbutyl)methylamine hydrochloride” is a white to off-white solid2. It has a molecular weight of 199.720321.科学的研究の応用
Organic Synthesis and Chemical Analysis
(4-Phenylbutyl)methylamine hydrochloride plays a role in the synthesis of complex molecules and the analysis of potential precursor compounds in pharmaceuticals. For instance, it has been involved in the analysis of phenylacetone precursors, where compounds like methyl 3-oxo-2-phenylbutyrate (MAPA) are examined for their conversion to phenylacetone, a key intermediate in the synthesis of amphetamine and methamphetamine. The study by Tsujikawa et al. (2021) on this topic provides insights into the conversion processes and analytical methods for such compounds, highlighting the utility of (4-Phenylbutyl)methylamine hydrochloride in forensic and pharmaceutical chemistry (Tsujikawa et al., 2021).
Pharmacological Research
In pharmacology, the compound has been used to study the synthesis of various drugs, including Fluoxetine Hydrochloride, where Zhou Xue-qin (2008) described a multi-step reaction process involving (4-Phenylbutyl)methylamine hydrochloride as an intermediate. This work demonstrates the compound's relevance in developing therapeutic agents, showcasing its versatility in drug synthesis (Zhou Xue-qin, 2008).
Neuroprotection and Disease Treatment
Further, research on Sodium 4-Phenylbutyrate, a derivative of (4-Phenylbutyl)methylamine, shows potential neuroprotective effects against cerebral ischemic injury, suggesting its utility in treating neurological conditions. The study by Xin Qi et al. (2004) highlights how Sodium 4-Phenylbutyrate suppresses ER-mediated apoptosis, offering insights into its therapeutic potential in stroke and other ischemic conditions (Xin Qi et al., 2004).
Chemical-Biological Interactions
The compound's role extends to studying chemical-biological interactions and their implications for toxic and carcinogenic effects. In this context, research by Metzleb and Neumann (2004) delves into the metabolism of aromatic amines, providing a foundation for understanding the biological impact of such compounds and their derivatives (Metzleb & Neumann, 2004).
Safety And Hazards
“(4-Phenylbutyl)methylamine hydrochloride” should be handled with care. It may cause skin irritation and serious eye damage. It may also be toxic if inhaled and may cause respiratory irritation7.
将来の方向性
The future directions for “(4-Phenylbutyl)methylamine hydrochloride” are not explicitly mentioned in the search results. However, it is used for research purposes1, suggesting that it may have potential applications in various scientific fields.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. Always refer to the most recent and reliable sources when conducting research.
特性
IUPAC Name |
N-methyl-4-phenylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-12-10-6-5-9-11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBSRDQPDKLCIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590041 |
Source


|
| Record name | N-Methyl-4-phenylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylbutyl)methylamine hydrochloride | |
CAS RN |
148252-36-2 |
Source


|
| Record name | N-Methyl-4-phenylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

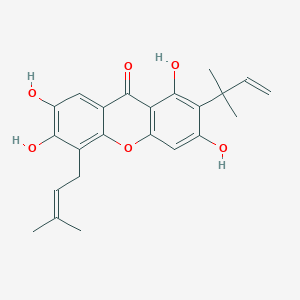
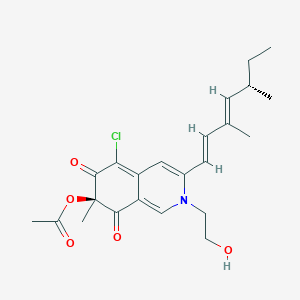
![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)
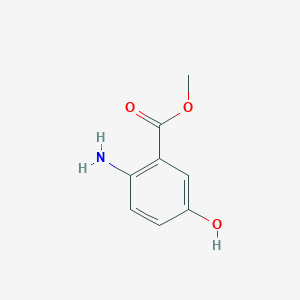
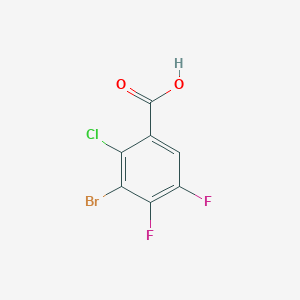
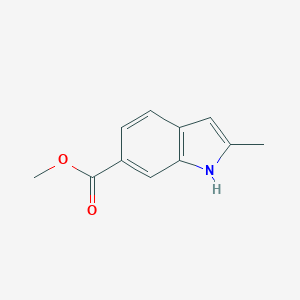
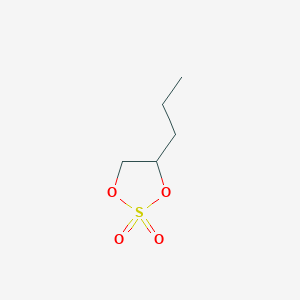
![5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B190160.png)
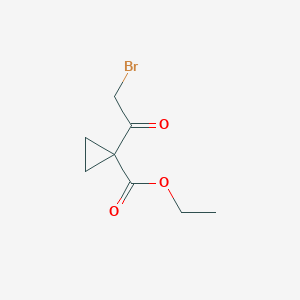
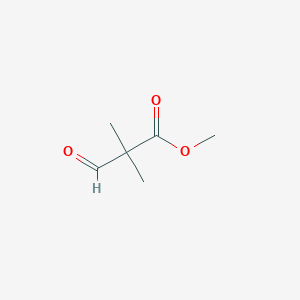
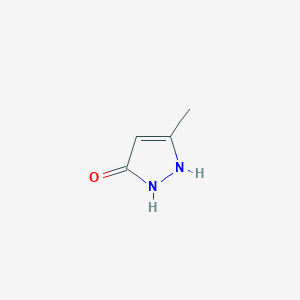
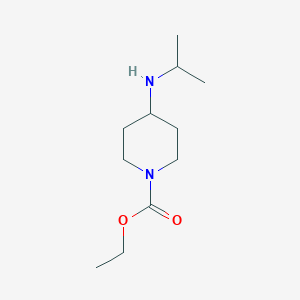
![3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate](/img/structure/B190174.png)
